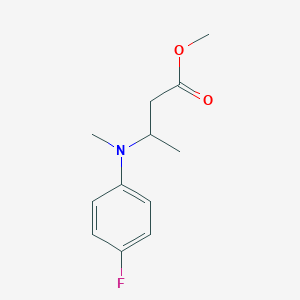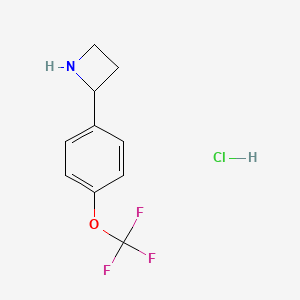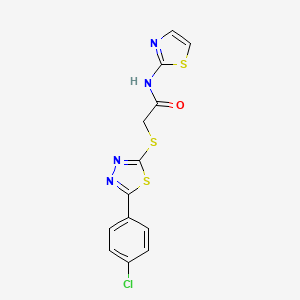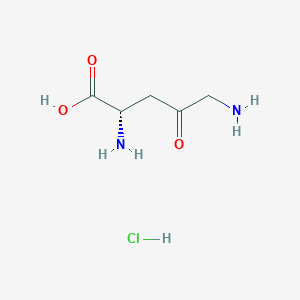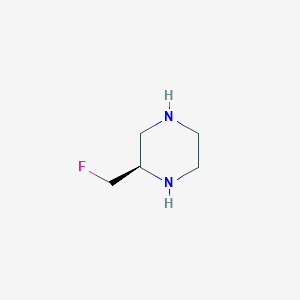
1,2-Dimethyl-9,10-dihydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-9,10-dihydroacridine is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The compound is characterized by its unique structure, which includes a dihydroacridine core with two methyl groups attached at the 1 and 2 positions. This structural configuration imparts specific photophysical and chemical properties to the compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-9,10-dihydroacridine can be synthesized through various methods. One common approach involves the Buchwald–Hartwig cross-coupling reaction. This method typically uses brominated precursors and palladium catalysts to facilitate the coupling process . The reaction conditions often include the use of tris(dibenzylideneacetone)dipalladium(0) as the metal catalyst and X-Phos as the ligand .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The scalability of these reactions allows for the efficient production of the compound in significant quantities. Additionally, the use of continuous-flow reactors can enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions: 1,2-Dimethyl-9,10-dihydroacridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electron-donating properties of the methyl groups and the dihydroacridine core.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce fully hydrogenated acridine compounds .
科学的研究の応用
1,2-Dimethyl-9,10-dihydroacridine has a wide range of applications in scientific research:
作用機序
1,2-Dimethyl-9,10-dihydroacridine can be compared with other similar compounds such as phenoxazine and 9,9-dimethyl-9,10-dihydroacridine derivatives . While these compounds share similar structural features, this compound is unique in its specific photophysical properties and its ability to form stable charge-transfer complexes. This uniqueness makes it particularly valuable in applications requiring high photostability and minimal phototoxicity .
類似化合物との比較
- Phenoxazine
- 9,9-Dimethyl-9,10-dihydroacridine derivatives
- 4,7-bis(4-(9,9-dimethyl-9,10-dihydroacridine)phenyl)benzo[c][1,2,5]thiadiazole
特性
CAS番号 |
33478-89-6 |
|---|---|
分子式 |
C15H15N |
分子量 |
209.29 g/mol |
IUPAC名 |
1,2-dimethyl-9,10-dihydroacridine |
InChI |
InChI=1S/C15H15N/c1-10-7-8-15-13(11(10)2)9-12-5-3-4-6-14(12)16-15/h3-8,16H,9H2,1-2H3 |
InChIキー |
CCTFYIRVOTZYLW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)NC3=CC=CC=C3C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


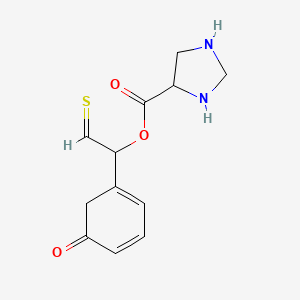
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)


![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
![Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12937894.png)
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride](/img/structure/B12937898.png)
